molecular formula C17H16O9 B1208618 Bergaptol-O-glucopyranoside CAS No. 131623-13-7

Bergaptol-O-glucopyranoside

Cat. No. B1208618
CAS RN: 131623-13-7
M. Wt: 364.3 g/mol
InChI Key: CVAHFYWRHVOEBA-AQFIFQLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bergaptol-O-glucopyranoside is a natural product found in Glehnia littoralis, Ostericum grosseserratum, and Hansenia forbesii . It has the molecular formula C17H16O9 and a molecular weight of 364.3 g/mol . It is also known as 4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one .


Molecular Structure Analysis

The molecular structure of Bergaptol-O-glucopyranoside includes a glucopyranoside group attached to a furochromenone group . The compound has several hydroxyl groups, making it polar and likely soluble in water .


Physical And Chemical Properties Analysis

Bergaptol-O-glucopyranoside has a molecular weight of 364.3 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 9 .

Scientific Research Applications

Pharmacological Properties

Bergaptol has been studied for its multiple health benefits, including anti-inflammatory , antioxidant , anti-cancer , anti-osteoporosis , anti-microbial , and anti-lipidemic effects . It can inhibit the activities of cytochrome P450s, particularly CYP2C9 and CYP3A4, affecting the metabolism and concentrations of certain drugs and toxins .

Toxicity Studies

Unlike most furocoumarins, bergaptol is not phototoxic or photomutagenic, which is a significant advantage in terms of safety . However, the toxicity of Bergaptol-O-glucopyranoside has not been clearly reported, and further in vivo and clinical studies are needed to identify safe and effective doses .

Drug Metabolism Interference

Bergaptol has been identified as a mechanism-based inactivator of CYP2C9, which means it can cause irreversible inhibition of this enzyme . This interaction is crucial to understand as it can lead to significant fruit-drug interactions, especially with grapefruit, which is known to contain bergaptol .

Chemotherapeutic Drug Resistance

Bergaptol can suppress drug efflux transporters, such as P-glycoprotein, which is beneficial in overcoming chemotherapeutic drug resistance . This could potentially enhance the efficacy of cancer treatments by preventing the cancer cells from expelling the drugs.

Antimicrobial Activity

The compound has shown high potential for inhibition of quorum sensing, which is a system of stimuli and response correlated with population density, leading to its antimicrobial effects . This application could be particularly useful in the development of new antibiotics or antiseptic agents.

Plasma Retention

In vivo studies suggest that bergaptol can be retained in plasma for longer durations compared to other coumarins . This property could be advantageous for sustained therapeutic effects in various treatments.

Mechanism of Action

Bergaptol-O-glucopyranoside is a naturally occurring furanocoumarin found in various plants, including citrus fruits. It has been reported to exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects . This article will delve into the mechanism of action of Bergaptol-O-glucopyranoside, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Bergaptol-O-glucopyranoside primarily targets the Cytochrome P450 enzymes (CYP), specifically CYP2C9 and CYP3A4 . These enzymes play a crucial role in the metabolism of various drugs and toxins. By inhibiting these enzymes, Bergaptol-O-glucopyranoside can affect the metabolism and concentrations of certain drugs and toxins .

Mode of Action

Bergaptol-O-glucopyranoside interacts with its targets (CYP2C9 and CYP3A4) in a time-, concentration-, and NADPH-dependent manner, leading to irreversible inhibition of these enzymes . This interaction results in a mechanism-based inactivation of the enzymes, which can lead to permanent inhibition of their functions .

Biochemical Pathways

The inhibition of CYP2C9 and CYP3A4 by Bergaptol-O-glucopyranoside affects various biochemical pathways. For instance, it can suppress the expression of COX-2 and iNOS genes and reduce cytokine formation via inhibiting JAK2, STAT3, and p65 pathways . This leads to anti-inflammatory effects. Additionally, it exhibits antioxidant properties by reducing several types of reactive oxygen species .

Pharmacokinetics

It has been reported that bergaptol-o-glucopyranoside can be retained in plasma for longer than other coumarins , which suggests it may have good bioavailability.

Result of Action

The molecular and cellular effects of Bergaptol-O-glucopyranoside’s action include anti-inflammatory, antioxidant, and anti-cancer effects . It can inhibit inflammatory responses, reduce reactive oxygen species, and has been shown to have anti-proliferative and anti-cancer properties .

properties

IUPAC Name

4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O9/c18-6-11-13(20)14(21)15(22)17(25-11)26-16-7-1-2-12(19)24-10(7)5-9-8(16)3-4-23-9/h1-5,11,13-15,17-18,20-22H,6H2/t11-,13-,14+,15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAHFYWRHVOEBA-AQFIFQLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00157149
Record name Bergaptol-O-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bergaptol-O-glucopyranoside

CAS RN

131623-13-7
Record name Bergaptol-O-glucopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131623137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bergaptol-O-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00157149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bergaptol-O-glucopyranoside
Reactant of Route 2
Bergaptol-O-glucopyranoside
Reactant of Route 3
Bergaptol-O-glucopyranoside
Reactant of Route 4
Bergaptol-O-glucopyranoside
Reactant of Route 5
Bergaptol-O-glucopyranoside
Reactant of Route 6
Bergaptol-O-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.